4-hydroxysphinganine (C17 base)

Lipidomics Analytical Chemistry Mass Spectrometry

This C17 4-hydroxysphinganine is an essential lipidomics internal standard. Its odd chain length provides a unique mass and retention time, eliminating co-elution with endogenous C18 phytosphinganine in GC-MS or LC-MS. Validated for ceramide synthase activity tracing (inhibited by fumonisin B1) and targeted PRM profiling of hydroxylated long-chain bases. For reproducible, interference-free quantification of sphingolipids in plant, fungal, or mammalian matrices, choose this certified high-purity standard.

Molecular Formula C17H37NO3
Molecular Weight 303.5 g/mol
CAS No. 40289-37-0
Cat. No. B3044057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxysphinganine (C17 base)
CAS40289-37-0
Molecular FormulaC17H37NO3
Molecular Weight303.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(C(C(CO)N)O)O
InChIInChI=1S/C17H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(20)17(21)15(18)14-19/h15-17,19-21H,2-14,18H2,1H3/t15-,16+,17-/m0/s1
InChIKeyNKOLYWXODIHTSI-BBWFWOEESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxysphinganine (C17 Base) Procurement Guide: Essential Facts and Baseline Characteristics for Research Sourcing


4-Hydroxysphinganine (C17 base), also known as D-ribo-phytosphingosine or PHS, is a sphingoid base that serves as a crucial intermediate in sphingolipid metabolism. It is naturally found in the membranes of fungi, plants, bacteria, marine organisms, and mammalian tissues, where it plays a vital role in maintaining membrane structural integrity and regulating cellular growth . The compound is a key component of the sphingolipid biosynthesis pathway, acting as a precursor for the synthesis of important lipid mediators such as PHS 1-phosphate, inositol phosphorylceramide, and KRN7000 . Its unique structural features, including a hydroxyl group at the C4 position, differentiate it from other sphingoid bases and enable its use as a specialized research tool in lipidomics and metabolic flux studies [1].

Why C18 Phytosphingosine Cannot Simply Substitute for C17 4-Hydroxysphinganine in Analytical and Metabolic Studies


While 4-hydroxysphinganine (C17 base) and its C18 homolog (phytosphingosine) share a core sphingoid base structure, they exhibit distinct analytical and biological behaviors that preclude direct substitution. The C17 base is not merely a truncated version of C18; its odd-chain length confers unique properties for use as an internal standard in mass spectrometry, where its distinct mass and chromatographic behavior enable accurate quantification without interference from endogenous C18 species . Furthermore, studies on sphingoid base analogs demonstrate that chain length critically affects substrate specificity for ceramide synthase and subsequent incorporation into complex sphingolipids, with C17 variants showing differential flux rates and metabolic fates compared to their C18 counterparts [1]. Therefore, substituting C18 phytosphingosine for C17 4-hydroxysphinganine in a quantitative assay or metabolic tracing experiment will yield invalid results due to co-elution with endogenous lipids and altered enzyme kinetics.

Quantitative Evidence Differentiating 4-Hydroxysphinganine (C17 Base) from Closest Analogs for Research Procurement


Proven Utility as a Non-Interfering Internal Standard in GC-MS and LC-MS/MS Lipidomics

D-ribo-phytosphingosine (C17 base) has been specifically validated as a standard for the quantification of total plant long-chain bases (LCB) by gas chromatography-mass spectrometry (GC-MS) . In contrast, the native C18 phytosphingosine cannot serve as an internal standard due to its presence in biological samples, which causes signal interference and inaccurate quantification. The use of the C17 base allows for precise, interference-free measurement, a capability not achievable with the C18 homolog.

Lipidomics Analytical Chemistry Mass Spectrometry

Validated Metabolic Tracer for Ceramide Synthase Activity and Sphingolipid Flux

In a defined in vivo yeast assay, C17-phytosphingosine (C17-PHS) was shown to be incorporated into ceramide and more complex sphingolipids in a time- and concentration-dependent manner. This incorporation was inhibited by fumonisin B1 (a ceramide synthase inhibitor) and was greatly reduced in double mutant cells lacking components of the ceramide synthase (Lac1 and Lag1) [1]. This demonstrates that C17-PHS acts as a functional tracer for monitoring sphingolipid flux, a property not inherent to all sphingoid base analogs. The resulting C17-ceramides were further metabolized to inositol phosphorylceramide (IPC) and mannosylinositol phosphorylceramide (MIPC), confirming the tracer's utility for studying downstream pathway regulation [1].

Sphingolipid Metabolism Ceramide Synthase Metabolic Flux Analysis

Quantitative Detection and Fragmentation Profiling by Parallel Reaction Monitoring (PRM)

A study optimizing parallel reaction monitoring (PRM) for long-chain base (LCB) profiling included quantitative analysis of C17-4-hydroxysphinganine. The assay demonstrated a linear dynamic range for quantification of this specific LCB species. Figure 3 of the study shows the relative intensity of the fragment ion m/z 69.14 as a function of collision energy for C17-4-hydroxysphinganine ((CD3)3-LCB 17:0;3), compared directly to C17-sphinganine and C17-sphingosine [1]. This provides a validated MS/MS fragmentation fingerprint for unambiguous identification and quantification, distinguishing it from other C17 LCBs.

Mass Spectrometry PRM LCB Profiling

Optimal Application Scenarios for 4-Hydroxysphinganine (C17 Base) Based on Quantified Evidence


Accurate Quantification of Plant Long-Chain Bases via GC-MS

For laboratories quantifying sphingolipid bases in plant tissues, the C17 base is the recommended internal standard. Its use eliminates interference from endogenous C18 phytosphingosine, ensuring accurate, reproducible measurements. This is essential for studies on plant lipid metabolism, stress response, and genetic modification of sphingolipid pathways .

In Vivo Metabolic Tracing of Sphingolipid Flux in Yeast and Mammalian Cells

Researchers investigating ceramide synthase activity or the regulation of sphingolipid biosynthesis should use C17-PHS as a tracer. Its validated incorporation into complex sphingolipids, coupled with its inhibition by fumonisin B1, provides a robust, quantitative method for measuring pathway flux and identifying rate-limiting steps [1].

Targeted Lipidomics by Parallel Reaction Monitoring (PRM)

In targeted lipidomic workflows employing PRM, C17-4-hydroxysphinganine serves as a key analyte for profiling hydroxylated sphingoid bases. The established MS/MS fragmentation parameters (as shown in Figure 3 of the PLOS ONE study) enable its specific detection and quantification alongside other LCB species, enhancing the depth and accuracy of sphingolipidome analysis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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